2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H5Cl2FN2. It is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is characterized by the presence of chlorine, fluorine, and nitrile groups attached to a quinoline ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-6-fluoroquinoline and phosphorus oxychloride dissolved in acetonitrile.
Reaction Conditions: The reaction mixture is heated from 65°C to 85°C and refluxed for 1-2 hours. Thin-layer chromatography is used to monitor the reaction progress.
Isolation: After the reaction is complete, the mixture is cooled to room temperature, and ammonia water and ethyl acetate are added for extraction. The organic phase is concentrated to obtain the crude product.
Purification: The crude product is purified using column chromatography to yield pure this compound as a pale yellow crystalline powder.
Chemical Reactions Analysis
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Material Science: It is employed in the synthesis of organic semiconductors and liquid crystals for electronic applications.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family:
2,4-Dichloro-6-fluoroquinoline: Similar in structure but lacks the methyl and nitrile groups, making it less versatile in certain reactions.
6-Fluoro-2-cyanoquinolone: Contains a cyano group but differs in the position of the fluorine atom, affecting its reactivity and applications.
2,4-Dichloroquinoline: Lacks the fluorine and nitrile groups, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C11H5Cl2FN2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-5-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5Cl2FN2/c1-5-7(14)2-3-8-9(5)10(12)6(4-15)11(13)16-8/h2-3H,1H3 |
InChI Key |
IFOGQUUCHOONOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=C(C(=N2)Cl)C#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.